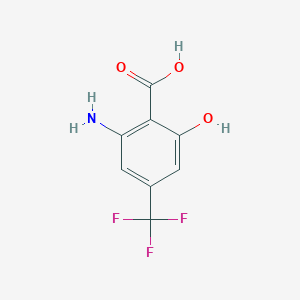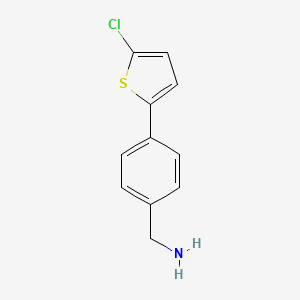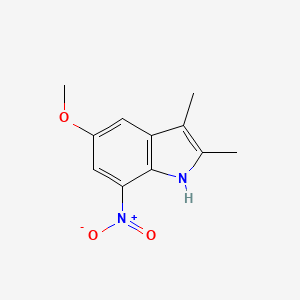
(R)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protecting groups for the amino and carboxyl groups, followed by the introduction of the aminoacetamido group through nucleophilic substitution reactions. The final step often involves deprotection and purification to obtain the desired compound in its hydrochloride form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies of enzyme mechanisms and protein structure due to its ability to mimic natural amino acids.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-4-methylpentanoic acid: A related compound without the aminoacetamido group, used in similar applications but with different reactivity.
N-Acetyl-2-amino-4-methylpentanoic acid: Another related compound with an acetyl group instead of the aminoacetamido group, used in studies of protein acetylation.
Uniqueness
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the aminoacetamido group. This combination of features makes it particularly useful in asymmetric synthesis and studies of enzyme mechanisms, where the precise configuration and functional groups are critical for activity.
Eigenschaften
Molekularformel |
C8H17ClN2O3 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-5(2)3-6(8(12)13)10-7(11)4-9;/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H/t6-;/m1./s1 |
InChI-Schlüssel |
YZEIXVCUEASQEA-FYZOBXCZSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)







